N-[2-(cyclopentylsulfanyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide
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Overview
Description
N-[2-(cyclopentylsulfanyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group at the third position, a methylsulfanyl group at the second position, and a cyclopentylsulfanyl group attached to an ethyl chain at the nitrogen atom. The unique structural features of this compound make it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclopentylsulfanyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyridine ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as 2-acetylpyridine and thiourea.
Introduction of the carboxamide group: The carboxamide group can be introduced by reacting the pyridine derivative with an appropriate amine, such as cyclopentylamine, under suitable conditions.
Substitution reactions: The methylsulfanyl and cyclopentylsulfanyl groups can be introduced through nucleophilic substitution reactions using suitable reagents like methylthiol and cyclopentylthiol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclopentylsulfanyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
N-[2-(cyclopentylsulfanyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of N-[2-(cyclopentylsulfanyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes, leading to a decrease in the production of specific metabolites. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-[2-(cyclopentylsulfanyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide can be compared with other similar compounds, such as:
N-[2-(cyclopentylsulfanyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxylate: Similar structure but with an ester group instead of a carboxamide group.
N-[2-(cyclopentylsulfanyl)ethyl]-2-(methylsulfanyl)pyridine-3-thiol: Similar structure but with a thiol group instead of a carboxamide group.
N-[2-(cyclopentylsulfanyl)ethyl]-2-(methylsulfanyl)pyridine-3-amine: Similar structure but with an amine group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2-cyclopentylsulfanylethyl)-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS2/c1-18-14-12(7-4-8-16-14)13(17)15-9-10-19-11-5-2-3-6-11/h4,7-8,11H,2-3,5-6,9-10H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUIRGSLTODCBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCCSC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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